[2-methoxy-4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-methylbenzoate
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Overview
Description
[2-methoxy-4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-methylbenzoate is a complex organic compound that features a combination of methoxy, methyl, and benzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-methoxy-4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-methylbenzoate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the hydrazone intermediate: This step involves the reaction of 4-[(4-methylphenyl)methoxy]benzaldehyde with hydrazine hydrate under acidic conditions to form the corresponding hydrazone.
Condensation reaction: The hydrazone intermediate is then reacted with 2-methoxy-4-formylphenyl 4-methylbenzoate under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pH, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[2-methoxy-4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The hydrazone moiety can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, [2-methoxy-4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-methylbenzoate may exhibit biological activity, such as antimicrobial or anticancer properties. Research into its biological effects and potential therapeutic applications is ongoing.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of dyes or pigments.
Mechanism of Action
The mechanism of action of [2-methoxy-4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-methylbenzoate depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
[2-methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate: This compound shares a similar core structure but differs in the substituents attached to the aromatic rings.
[2-methoxy-4-[(E)-[(4-methylphenyl)sulfonyl]amino]benzoyl]hydrazono]methyl]phenyl 3,4-dichlorobenzoate: This compound has a sulfonyl group and dichlorobenzoate moiety, making it structurally similar but functionally different.
Uniqueness
The uniqueness of [2-methoxy-4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-methylbenzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
765303-29-5 |
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Molecular Formula |
C31H28N2O5 |
Molecular Weight |
508.6 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C31H28N2O5/c1-21-4-8-23(9-5-21)20-37-27-15-13-25(14-16-27)30(34)33-32-19-24-10-17-28(29(18-24)36-3)38-31(35)26-11-6-22(2)7-12-26/h4-19H,20H2,1-3H3,(H,33,34)/b32-19+ |
InChI Key |
WHYACHWBNKTHBF-BIZUNTBRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC(=C(C=C3)OC(=O)C4=CC=C(C=C4)C)OC |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC(=C(C=C3)OC(=O)C4=CC=C(C=C4)C)OC |
Origin of Product |
United States |
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